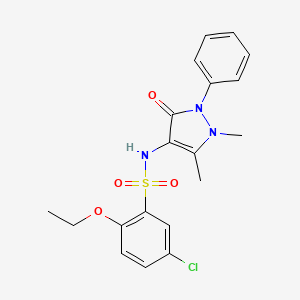![molecular formula C18H16ClNO2S B2489937 N-(2-(2-chlorophenyl)-2-methoxyethyl)benzo[b]thiophene-2-carboxamide CAS No. 1706284-41-4](/img/structure/B2489937.png)
N-(2-(2-chlorophenyl)-2-methoxyethyl)benzo[b]thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of benzo[b]thiophene derivatives often involves strategic functionalization and coupling reactions. For instance, Campaigne and Abe (1975) detailed the preparation of isomeric benzo[b]thiophene-2-carboxylic acids, which are structurally related, through decarboxylation and esterification processes (Campaigne & Abe, 1975). Such methodologies could be adapted for synthesizing N-(2-(2-chlorophenyl)-2-methoxyethyl)benzo[b]thiophene-2-carboxamide by incorporating the specific chlorophenyl and methoxyethyl groups.
Molecular Structure Analysis
The molecular structure of benzo[b]thiophene derivatives is crucial for understanding their reactivity and physical properties. Abbasi et al. (2011) conducted a single crystal X-ray structure determination to confirm the structure of a related compound, 3-chloro-N-(8′-quinolyl)benzo[b]thiophene-2-carboxamide, revealing important aspects like hydrogen bonding and π-π interactions (Abbasi et al., 2011). Similar analyses could provide detailed insights into the geometric and electronic structure of this compound.
Chemical Reactions and Properties
Benzo[b]thiophene derivatives undergo various chemical reactions, highlighting their reactivity towards nucleophiles and electrophiles. Pouzet et al. (1998) described the reactivity of a benzo[b]thiophene sulfoxide towards sulfur- and oxygen-containing nucleophiles, demonstrating the potential for functional group modifications (Pouzet et al., 1998). Such reactions are essential for the further chemical manipulation of this compound.
Physical Properties Analysis
The physical properties of benzo[b]thiophene derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. Kara et al. (2013) investigated 4-chloro-N-(2-methoxyphenyl)benzamidoxime, a compound with similarities to the target molecule, providing data on its molecular conformation and hydrogen bonding patterns (Kara et al., 2013). These physical characteristics are critical for predicting the behavior of this compound in different environments.
Chemical Properties Analysis
The chemical properties of benzo[b]thiophene derivatives, including acidity, basicity, and reactivity towards various chemical reagents, define their application potential. Studies such as those by Thirunarayanan and Sekar (2013) on solvent-free synthesis and spectral analysis of thiophene carboxamide derivatives offer insights into the electronic structure and reactivity trends of similar compounds (Thirunarayanan & Sekar, 2013). Such information is valuable for understanding the chemical behavior of this compound.
Wissenschaftliche Forschungsanwendungen
Synthetic Methodologies
Research into synthetic methodologies involving derivatives of benzo[b]thiophene-2-carboxamide highlights the broad utility of these compounds in chemical synthesis. For example, the study of the synthesis of benzofuro-and benzothieno-phenanthridones via a twofold photochemical dehydrocyclization reaction showcases the versatility of N-(p-chlorophenyl) carboxamides in creating complex heterocyclic structures through UV oxidative irradiation in methanolic solutions (Karminski-Zamola & Bajić, 1989). This indicates the potential of using benzo[b]thiophene-2-carboxamide derivatives in the synthesis of novel organic compounds.
Supramolecular Chemistry
In supramolecular chemistry, the structural analysis of N,N′,N″-tris(2-methoxyethyl)benzene-1,3,5-tricarboxamide reveals a novel organization of aryl rings self-assembled into a π-stack surrounded by a triple helical network of hydrogen bonds. This suggests new modes of organization for columnar liquid crystals and highlights the compound's role in developing materials with unique optical and structural properties (Lightfoot, Mair, Pritchard, & Warren, 1999).
Metal-Organic Frameworks (MOFs)
The development of thiophene-based metal-organic frameworks (MOFs) demonstrates the application of thiophene-functionalized dicarboxylic acids in constructing materials with potential environmental applications. These MOFs exhibit efficient luminescent sensory capabilities for detecting environmental contaminants such as Hg(II), Cu(II), Cr(VI), and salicylaldehyde, showcasing the compound's utility in environmental monitoring and remediation (Zhao et al., 2017).
Organic Synthesis and Reactivity
Research on the synthesis and reactivity of (4-chlorophenyl)-(1-oxo-1λ4-benzo[b]thien-2-yl)methanone explores its reactions with sulfur- and oxygen-containing nucleophiles. This study provides insights into functionalizing benzo[b]thiophene derivatives, highlighting their significance in creating pharmacologically active molecules and materials with specific chemical properties (Pouzet, Erdelmeier, Dansette, & Mansuy, 1998).
Wirkmechanismus
Target of Action
The primary target of N-(2-(2-chlorophenyl)-2-methoxyethyl)benzo[b]thiophene-2-carboxamide is the STING protein . STING, or Stimulator of Interferon Genes, is an immune-associated protein that localizes in the endoplasmic reticulum membrane . It plays a crucial role in the innate immune system and is primarily produced in endothelial cells and immune-derived cells such as macrophages, dendritic cells, and B cells .
Mode of Action
This compound interacts with its target, the STING protein, through a series of molecular interactions. The proposed binding mode of the compound and the STING protein involves two canonical hydrogen bonds, a π-π stacking interaction, and a π-cation interaction . These interactions occur between the compound and the CDN-binding domain of the STING protein .
Zukünftige Richtungen
Thiophene-based analogs continue to be a focus of research due to their potential as biologically active compounds . The design and synthesis of new derivatives, such as benzo[b]thiophene-2-carboxamide derivatives, is an active area of study . These compounds have potential applications in medicinal chemistry and material science .
Eigenschaften
IUPAC Name |
N-[2-(2-chlorophenyl)-2-methoxyethyl]-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO2S/c1-22-15(13-7-3-4-8-14(13)19)11-20-18(21)17-10-12-6-2-5-9-16(12)23-17/h2-10,15H,11H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPJLQIHYSRJSIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1=CC2=CC=CC=C2S1)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(3-methoxyphenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2489854.png)
![2-hydroxy-2-methyl-3-[(4-methylphenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2489857.png)

![5-[(4-Cyclopropylsulfonylpiperazin-1-yl)methyl]-2,4-dimethyl-1,3-thiazole](/img/structure/B2489861.png)


![2-((4-fluorophenyl)sulfonyl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)acetamide](/img/structure/B2489864.png)
![2-{[(Benzyloxy)carbonyl]amino}-2-methylpentanoic acid](/img/structure/B2489865.png)





![[(1-Cyanocyclohexyl)carbamoyl]methyl 2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}benzoate](/img/structure/B2489876.png)